REACTION_CXSMILES
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OS(O)(=O)=O.[N+:6]([O-:9])(O)=[O:7].[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=1[Cl:18]>O>[Cl:10][C:11]1[CH:16]=[C:15]([N+:6]([O-:9])=[O:7])[C:14]([Cl:17])=[CH:13][C:12]=1[Cl:18]
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Name
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|
Quantity
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90.8 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)Cl)Cl
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Name
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|
Quantity
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1 L
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Type
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solvent
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Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was prepared in a 2 liter flask
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Type
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CUSTOM
|
Details
|
equipped with an agitator
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Type
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TEMPERATURE
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Details
|
The reaction was maintained at this temperature for 2 to 3 hours or until analysis of the reaction mixture
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Duration
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2.5 (± 0.5) h
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Type
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CUSTOM
|
Details
|
the reaction
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Type
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TEMPERATURE
|
Details
|
while maintaining a temperature from 55°-65° C
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Type
|
CUSTOM
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Details
|
Separation of the organic and aqueous layers
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Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |